2-(4-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-(4-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole often involves complex reactions that yield heterocyclic compounds with significant biological activities. For example, compounds containing oxazole rings have been synthesized and characterized using NMR, IR spectroscopy, and DFT studies, showing the importance of these methodologies in determining compound structures and properties (Ustabaş et al., 2020). Additionally, the synthesis of related compounds has been reported using atom transfer radical polymerization (ATRP) methods, indicating advanced polymerization techniques can be utilized to create functionalized polymers with oxazole units (Summers et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds akin to 2-(4-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole has been explored using X-ray diffraction and spectroscopic methods, revealing details about their geometric parameters and intermolecular interactions. For instance, the crystal structure of ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate has been determined, highlighting the role of intramolecular and intermolecular hydrogen bonds in stabilizing the crystal structure (Murtuja et al., 2023).
Chemical Reactions and Properties
Chemical reactions involving 2-(4-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole and similar compounds demonstrate their reactivity and potential for further functionalization. Regioselective bromination of oxazoles, for example, provides a pathway for the synthesis of disubstituted oxazoles, showcasing the versatility of these compounds in organic synthesis (Li et al., 2011).
Physical Properties Analysis
The physical properties of oxazole derivatives, including those similar to 2-(4-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole, are crucial for their application in material science and pharmaceuticals. These properties often include melting points, solubility, and stability under various conditions, which are essential for designing compounds with desired functionalities.
Chemical Properties Analysis
The chemical properties of oxazole derivatives are characterized by their electron-donating and electron-withdrawing groups, influencing their reactivity and interactions with other molecules. Studies on the halogen-substituent effect on the spectroscopic properties of benzothiazoles, for instance, provide insights into how substitutions can impact the electronic properties and fluorescence of these compounds (Misawa et al., 2019).
Scientific Research Applications
1. N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives
- Application Summary : These derivatives were synthesized to study their antimicrobial and anticancer activities .
- Methods of Application : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
- Results : The antimicrobial activity results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .
2. 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4)
- Application Summary : This compound was synthesized to investigate its neurotoxic potentials on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters, swimming potential .
3. 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
4. 4-(3-(4-bromophenyl)-3H-diazirin-3-yl)phenethoxy)quinazoline
- Application Summary : This compound was used in the synthesis of 4-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline .
5. 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
6. Bromophenols
Safety And Hazards
properties
IUPAC Name |
2-(4-bromophenyl)-4,4-dimethyl-5H-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-11(2)7-14-10(13-11)8-3-5-9(12)6-4-8/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXWMQSSSRSHOBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=N1)C2=CC=C(C=C2)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80328032 | |
Record name | 2-(4-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80328032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole | |
CAS RN |
32664-14-5 | |
Record name | 2-(4-Bromophenyl)-4,4-dimethyl-4,5-dihydrooxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32664-14-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80328032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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